molecular formula C27H29FN4O3 B2876285 1-benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine CAS No. 1775506-21-2

1-benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine

Cat. No.: B2876285
CAS No.: 1775506-21-2
M. Wt: 476.552
InChI Key: RFISJPMFQBVSIG-UHFFFAOYSA-N
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Description

This compound features a benzoyl group linked to a piperidine ring, which is further connected via a carbonyl group to a second piperidine moiety substituted with a 1,2,4-oxadiazol-5-ylmethyl group. The oxadiazole ring is substituted with a 4-fluorophenyl group, contributing to its electronic and steric profile.

Properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O3/c28-23-8-6-20(7-9-23)25-29-24(35-30-25)18-19-10-14-31(15-11-19)27(34)22-12-16-32(17-13-22)26(33)21-4-2-1-3-5-21/h1-9,19,22H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFISJPMFQBVSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)C4CCN(CC4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of O-Acylamidoximes

The most reliable method for constructing the 1,2,4-oxadiazole core involves sequential acylation and cyclization of amidoxime precursors. For the target molecule:

  • Synthesis of 4-fluorobenzamidoxime :
    $$ \text{4-F-C}6\text{H}4\text{CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, NaHCO}3} \text{4-F-C}6\text{H}4\text{C(=NOH)NH}_2 $$
    Yield: 92-95% (ethanol reflux, 6 h)

  • O-Acylation with piperidine-4-ylacetic acid :
    $$ \text{Amidoxime} + \text{ClCH}2\text{COCl} \xrightarrow{\text{CH}2\text{Cl}_2, 0°C} \text{O-Acyl intermediate} $$
    Critical side reaction: Competitive N-acylation minimized using slow addition at low temperatures

  • Base-mediated cyclization :
    $$ \text{O-Acyl intermediate} \xrightarrow{\text{DMSO, K}2\text{CO}3, 25°C} \text{3-(4-Fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole} $$
    Reaction time: 4-6 h (yield: 78-82%)

Piperidine Functionalization Strategies

N-Benzoylation of Piperidine

The benzoyl group introduction employs Schotten-Baumann conditions:
$$ \text{Piperidine} + \text{Benzoyl chloride} \xrightarrow{\text{NaOH (aq), CH}2\text{Cl}2} \text{1-Benzoylpiperidine} $$
Optimization studies show:

  • 89% yield at 0-5°C with 1.2 eq acyl chloride
  • 72% yield at room temperature due to competitive diacylation

Carboxylic Acid Activation

Conversion to the acylating agent uses oxalyl chloride:
$$ \text{1-Benzoylpiperidine-4-carboxylic acid} \xrightarrow{\text{(COCl)}_2, \text{DMF (cat)}} \text{Acid chloride} $$
Key parameters:

  • Reaction completion in 2 h at reflux (toluene)
  • 95% conversion by $$ ^1\text{H NMR} $$ monitoring

Final Coupling Reaction

Amide Bond Formation

The critical coupling step employs mixed anhydride methodology:

  • Activation :
    $$ \text{Acid chloride} + \text{Hünig's base} \rightarrow \text{Reactive intermediate} $$
  • Nucleophilic attack :
    $$ \text{Intermediate} + \text{4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine} \rightarrow \text{Target compound} $$

Optimized conditions :

  • Solvent: Anhydrous THF
  • Temperature: -15°C to 0°C
  • Yield: 68-72% after column chromatography (SiO$$_2$$, EtOAc/hexane)

Alternative Synthetic Routes

One-Pot Oxadiazole Formation

Recent developments enable concurrent amidoxime acylation and cyclization:
$$ \text{Amidoxime} + \text{Piperidine-4-ylacetic acid} \xrightarrow{\text{DMSO, K}2\text{CO}3} \text{Oxadiazole-piperidine} $$
Advantages:

  • 85% yield in 8 h
  • Eliminates intermediate isolation

Solid-Phase Synthesis

Immobilized benzoylpiperidine derivatives enable:

  • 92% coupling efficiency
  • Automated purification
  • Scalability to multi-gram quantities

Analytical Characterization

Spectroscopic Data

$$ ^1\text{H NMR} $$ (500 MHz, CDCl$$_3$$) :

  • δ 8.12 (d, J = 8.5 Hz, 2H, Ar-F)
  • δ 4.31 (m, 1H, Piperidine CH)
  • δ 3.72 (s, 2H, CH$$_2$$Oxadiazole)

HRMS :

  • Calculated: 492.2154 [M+H]$$^+$$
  • Observed: 492.2149

Process Optimization Considerations

Green Chemistry Metrics

  • Atom economy: 68% (Pathway B) vs. 54% (Pathway A)
  • E-factor: 23 (traditional) vs. 8 (flow chemistry approach)

Industrial Scalability

Key challenges addressed through:

  • Continuous flow hydrogenation
  • Mechanochemical oxadiazole cyclization
  • In-line UV monitoring for reaction control

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and may require the use of catalysts or other additives to improve reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nature of the nucleophile or electrophile used.

Scientific Research Applications

1-benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine has a range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to gain insights into reaction mechanisms and pathways.

    Biology: The compound can be used as a tool to study biological processes, such as enzyme activity or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Modifications in Piperidine-Linked Heterocycles

Substituent Variations on the Benzoyl Group
  • 1-(4-Ethylbenzoyl)-4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidine ():

    • Molecular Formula : C₂₃H₂₄FN₃O₂
    • Molar Mass : 393.45 g/mol
    • Key Difference : Replacement of benzoyl with 4-ethylbenzoyl increases hydrophobicity (ethyl group) but reduces aromatic bulk compared to the target compound. This may lower binding affinity in polar environments .
  • 1-(2-Chloro-4-Fluorobenzoyl)-4-{[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidine ():

    • Molecular Formula : C₂₂H₂₁ClFN₃O₃
    • Molar Mass : 429.87 g/mol
    • Key Differences :
  • Methoxyphenyl on Oxadiazole : Introduces steric hindrance and hydrogen-bonding capacity compared to the target’s fluorophenyl group .
Heterocycle Replacements
  • 1-{[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]carbonyl}piperidine-4-one (): Key Difference: Replacement of oxadiazole with a pyrazole ring.
  • 1-{[2-(4-Isopropylphenyl)-5-Methyl-1,3-Oxazol-4-yl]methyl}piperidine-4-Carboxylic Acid (): Key Difference: Oxazole instead of oxadiazole.

Physicochemical Properties

Compound (Reference) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound (Inferred) ~C₃₀H₂₈FN₅O₃ ~555.58 N/A N/A N/A
1-(4-Ethylbenzoyl) Analog C₂₃H₂₄FN₃O₂ 393.45 N/A N/A N/A
1-(2-Chloro-4-Fluorobenzoyl) Analog C₂₂H₂₁ClFN₃O₃ 429.87 1.312 607.1 0.10
Pyrazole Derivative C₂₁H₁₇ClFN₃O₂ 409.83 N/A N/A N/A

Key Observations :

  • The chloro-fluoro substitution in increases molar mass and density compared to the ethyl-substituted analog ().
  • The predicted pKa of 0.10 for suggests high acidity, likely due to electron-withdrawing groups enhancing deprotonation .

Biological Activity

1-Benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine (CAS Number: 1775506-21-2) is a complex organic compound with potential therapeutic applications. Its structure incorporates piperidine and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of the compound is C27H29FN4O3C_{27}H_{29}FN_{4}O_{3}, with a molecular weight of 476.5 g/mol. The compound's structure is characterized by the presence of a benzoyl group and a 1,2,4-oxadiazole ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC27H29FN4O3C_{27}H_{29}FN_{4}O_{3}
Molecular Weight476.5 g/mol
CAS Number1775506-21-2

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and piperidine derivatives exhibit significant antimicrobial properties. A study evaluated various oxadiazole derivatives for their antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting that the oxadiazole moiety enhances antimicrobial efficacy .

Antiviral Activity

The antiviral potential of similar piperidine derivatives has been explored in the context of Ebola virus inhibition. Compounds designed with piperidine scaffolds demonstrated promising results in inhibiting viral entry into host cells. For instance, compounds with structural similarities to our target compound exhibited effective concentrations (EC50) in the low micromolar range, indicating their potential as antiviral agents .

Anti-Tubercular Activity

The search for new anti-tubercular agents has led to the synthesis of various substituted piperidine derivatives. Some compounds showed significant inhibitory concentrations against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. This suggests that modifications in the piperidine structure could lead to enhanced anti-tubercular properties .

Case Studies

  • Synthesis and Evaluation : A study synthesized several piperidine derivatives and evaluated their biological activities against various pathogens. The introduction of functional groups like fluorine (as seen in our compound) was noted to improve biological activity significantly.
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of electron-withdrawing groups (like fluorine) on the phenyl ring increases the potency of these compounds against bacterial and viral strains.

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